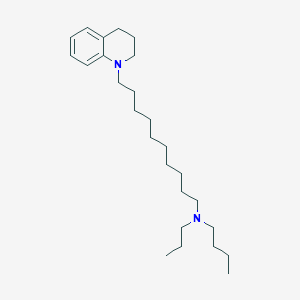

n-Butyl-10-(3,4-dihydroquinolin-1(2h)-yl)-n-propyldecan-1-amine

Description

n-Butyl-10-(3,4-dihydroquinolin-1(2H)-yl)-n-propyldecan-1-amine is a structurally complex tertiary amine featuring a 3,4-dihydroquinoline moiety linked to a long aliphatic chain with branched alkyl substituents (n-butyl and n-propyl groups). The compound’s quinoline core is a bicyclic aromatic system, which may confer biological activity, while the extended alkyl chain likely enhances lipophilicity, influencing solubility and membrane permeability. Potential applications include its use as a pharmaceutical intermediate or surfactant, though specific data on its synthesis, reactivity, and bioactivity remain scarce in publicly available literature.

Properties

CAS No. |

5429-92-5 |

|---|---|

Molecular Formula |

C26H46N2 |

Molecular Weight |

386.7 g/mol |

IUPAC Name |

N-butyl-10-(3,4-dihydro-2H-quinolin-1-yl)-N-propyldecan-1-amine |

InChI |

InChI=1S/C26H46N2/c1-3-5-21-27(20-4-2)22-14-10-8-6-7-9-11-15-23-28-24-16-18-25-17-12-13-19-26(25)28/h12-13,17,19H,3-11,14-16,18,20-24H2,1-2H3 |

InChI Key |

QGOCAPRQPHRULO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCC)CCCCCCCCCCN1CCCC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the butyl and propyl groups through alkylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: Various substituents can be introduced into the quinoline ring or the alkyl chains through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs typically share the 3,4-dihydroquinoline scaffold but differ in substituents and functional groups. Below is a detailed comparison with a closely related compound, 2-(3,4-dihydroquinolin-1(2H)-yl)propanoic acid (CAS: 80050-81-3), based on available data .

Table 1: Comparative Analysis

Key Structural and Functional Differences:

Functional Groups: The target compound’s tertiary amine group contrasts with the carboxylic acid in 2-(3,4-dihydroquinolin-1(2H)-yl)propanoic acid. Amines are typically basic and may form salts, whereas carboxylic acids are acidic and prone to deprotonation.

Alkyl Chain Length: The extended aliphatic chain in the target compound significantly increases molecular weight and lipophilicity, reducing water solubility compared to the shorter-chain propanoic acid analog.

Research Findings and Implications

- Physicochemical Properties : The long alkyl chain in the target compound likely enhances its affinity for lipid membranes, making it a candidate for drug delivery systems. However, its low water solubility could limit bioavailability without formulation aids.

- Synthetic Challenges : The branched alkyl substituents and tertiary amine group may complicate synthesis, requiring specialized conditions (e.g., inert atmosphere) to prevent oxidation or side reactions.

- Toxicity Considerations: No acute toxicity data are available, but analogous amines (e.g., alkylamines) often require handling under fume hoods with personal protective equipment (PPE) .

Biological Activity

n-Butyl-10-(3,4-dihydroquinolin-1(2H)-yl)-n-propyldecan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H44N2

- Molecular Weight : 372.6 g/mol

- CAS Number : 5429-89-0

Research indicates that compounds derived from the quinoline structure, including this compound, exhibit various biological activities primarily through interaction with specific biological targets. Notably, these compounds have shown promise as anti-tubercular agents.

Binding Affinity and Docking Studies

Molecular docking studies have demonstrated that quinoline derivatives can bind effectively to bacterial enzymes such as DNA gyrase. For instance, one study reported a binding energy of -18.8 kcal/mol for a related compound, suggesting strong interactions with the target enzyme compared to standard drugs like isoniazid, which had a binding energy of -14.6 kcal/mol .

Antimicrobial Activity

Quinoline derivatives have been widely studied for their antimicrobial properties. The structure of this compound suggests potential efficacy against various pathogens, particularly Mycobacterium tuberculosis. A QSAR (Quantitative Structure-Activity Relationship) model indicated that structural modifications could enhance anti-tubercular activity .

Neuropharmacological Effects

There is emerging evidence that certain quinoline derivatives may influence mood disorders and other central nervous system (CNS) conditions. The compound's ability to interact with neurotransmitter systems could make it a candidate for further investigation in treating mood disorders .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.